3-Methylphosphinicopropionic Acid Disodium Salt
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Overview
Description
3-Methylphosphinicopropionic Acid Disodium Salt is a chemical compound with the molecular formula C4H7Na2O4P and a molecular weight of 196.05 g/mol . It is commonly used as a reference standard in various scientific research fields, including food and beverage analysis . The compound is also known by its alternate name, 3-(Hydroxymethylphosphinyl)propanoic Acid Disodium Salt .
Preparation Methods
The synthesis of 3-Methylphosphinicopropionic Acid Disodium Salt typically involves the reaction of 3-Methylphosphinicopropionic Acid with sodium hydroxide to form the disodium salt. The reaction conditions often include controlled temperature and pH to ensure the complete conversion of the acid to its disodium salt form . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-Methylphosphinicopropionic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert it back to its parent acid form.
Substitution: The compound can undergo substitution reactions where the methyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
3-Methylphosphinicopropionic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of related compounds.
Biology: Employed in studies related to enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a metabolite in drug development.
Industry: Utilized in the analysis of pesticides and herbicides, particularly as a metabolite of glufosinate.
Mechanism of Action
The mechanism of action of 3-Methylphosphinicopropionic Acid Disodium Salt involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound can inhibit certain enzymes, leading to alterations in metabolic processes. The pathways involved include those related to phosphinic acid metabolism and its derivatives .
Comparison with Similar Compounds
3-Methylphosphinicopropionic Acid Disodium Salt can be compared with other similar compounds, such as:
3-Phosphoglyceric Acid Disodium Salt: Similar in structure but differs in its functional groups and applications.
3-Sulfobenzoic Acid Disodium Salt: Another disodium salt with different chemical properties and uses.
3-Hydroxy-Naphthalene-2,7-Disulfonic Acid Disodium Salt: A compound with a more complex structure and distinct applications. The uniqueness of this compound lies in its specific interactions with enzymes and its role as a metabolite in pesticide analysis.
Properties
IUPAC Name |
disodium;3-[methyl(oxido)phosphoryl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O4P.2Na/c1-9(7,8)3-2-4(5)6;;/h2-3H2,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAXDYWWUWPEJV-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(=O)[O-])[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Na2O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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